![molecular formula C10H8FNO2 B2923660 [5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol CAS No. 1538665-60-9](/img/structure/B2923660.png)
[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol is an organic compound that features a fluorophenyl group attached to an oxazole ring, which is further connected to a methanol group
Mécanisme D'action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that compounds with similar structures can interact with their targets causing changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol typically involves the reaction of 4-fluorobenzaldehyde with glycine in the presence of an oxidizing agent to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydrooxazole derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include:
Oxidation: 5-(4-Fluorophenyl)-1,3-oxazol-4-yl]carboxylic acid.
Reduction: 5-(4-Fluorophenyl)-1,3-dihydrooxazol-4-yl]methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole derivative with potential anticancer activity.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with various biological activities.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile compound used in the synthesis of heterocyclic liquid crystals.
Uniqueness
[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol is unique due to its combination of a fluorophenyl group and an oxazole ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable scaffold for drug development and other applications .
Propriétés
IUPAC Name |
[5-(4-fluorophenyl)-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-9(5-13)12-6-14-10/h1-4,6,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJANMNZYPSJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CO2)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
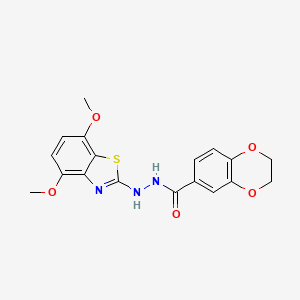
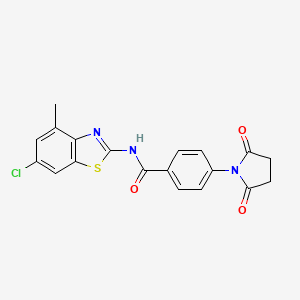
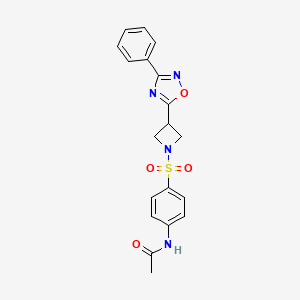
![N-tert-butyl-N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide](/img/structure/B2923583.png)
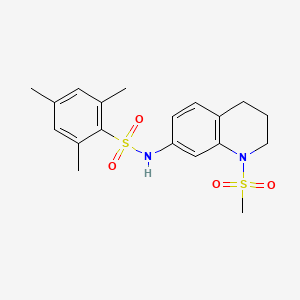
![N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2923587.png)
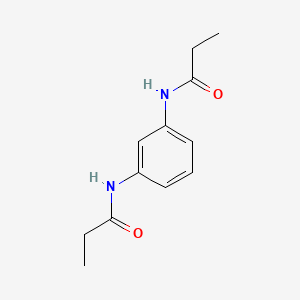
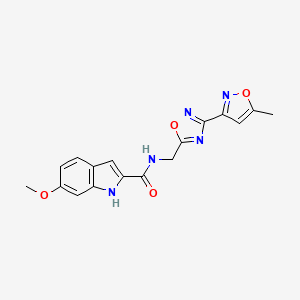
![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/new.no-structure.jpg)
![2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2923593.png)
![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2923594.png)
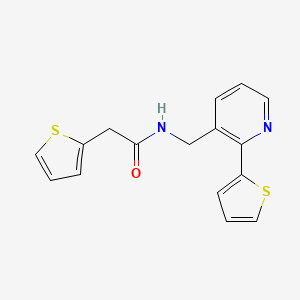
![1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2923599.png)
![Methyl 3-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2923600.png)
